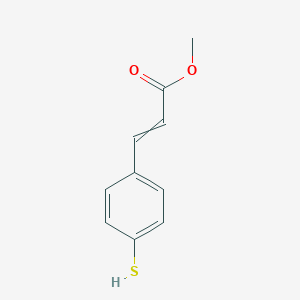

Methyl 3-(4-sulfanylphenyl)prop-2-enoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(4-sulfanylphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2S/c1-12-10(11)7-4-8-2-5-9(13)6-3-8/h2-7,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTHBLFORUKMDES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC=C(C=C1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80407255 | |

| Record name | Methyl 3-(4-sulfanylphenyl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90843-37-1 | |

| Record name | Methyl 3-(4-sulfanylphenyl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 3 4 Sulfanylphenyl Prop 2 Enoate

Strategies for Constructing the 4-Sulfanylphenyl Core

The introduction of a sulfanyl (B85325) (thiol) group onto a phenyl ring is a critical step in the synthesis of the target molecule. Several methods are available for the formation of this key structural motif.

One common approach involves the diazotization of 4-aminobenzoic acid or its derivatives , followed by reaction with a sulfur-containing nucleophile. For instance, the diazonium salt can be treated with a solution of sodium hydrogen sulfide (B99878) or potassium ethyl xanthate, followed by hydrolysis to yield the corresponding thiophenol.

Another widely used method is the nucleophilic aromatic substitution (SNAr) on an activated aryl halide . Starting from a precursor such as methyl 3-(4-halophenyl)prop-2-enoate (where the halogen is typically fluorine or chlorine), reaction with a sulfur nucleophile like sodium hydrosulfide (NaSH) can directly introduce the sulfanyl group. The success of this reaction is often dependent on the presence of electron-withdrawing groups that activate the aromatic ring towards nucleophilic attack.

Additionally, the reduction of a sulfonyl chloride can be employed. 4-Chlorosulfonylbenzoic acid can be reduced to the corresponding thiophenol using a reducing agent like zinc in an acidic medium. The resulting 4-mercaptobenzoic acid can then be esterified and further elaborated to the target compound.

| Starting Material | Reagents | Product | Key Transformation |

| 4-Aminobenzoic acid | 1. NaNO₂, HCl 2. NaSH or KEX | 4-Mercaptobenzoic acid | Diazotization followed by Sandmeyer-type reaction |

| Methyl 3-(4-chlorophenyl)prop-2-enoate | NaSH | Methyl 3-(4-sulfanylphenyl)prop-2-enoate | Nucleophilic Aromatic Substitution |

| 4-Chlorosulfonylbenzoic acid | Zn, HCl | 4-Mercaptobenzoic acid | Reduction of sulfonyl chloride |

Approaches to the Prop-2-enoate Ester Functionality

The formation of the α,β-unsaturated methyl ester, the prop-2-enoate moiety, can be achieved through several reliable synthetic transformations.

The Heck reaction provides a direct method for the formation of the aryl-alkenyl bond. This palladium-catalyzed cross-coupling reaction can unite an aryl halide, such as 4-iodothiophenol or its protected form, with methyl acrylate (B77674). The reaction typically employs a palladium catalyst, a phosphine ligand, and a base.

The Wittig reaction offers another powerful tool for constructing the double bond. This method involves the reaction of an aromatic aldehyde, in this case, 4-sulfanylbenzaldehyde, with a phosphorus ylide, such as (methoxycarbonylmethylene)triphenylphosphorane. The reaction generally proceeds under mild conditions and provides good control over the geometry of the resulting alkene.

Condensation reactions such as the Perkin reaction and the Claisen-Schmidt condensation can also be utilized. The Perkin reaction involves the condensation of an aromatic aldehyde (4-sulfanylbenzaldehyde) with an acid anhydride (acetic anhydride) in the presence of its sodium or potassium salt, followed by esterification. ugent.besciepub.comnih.gov The Claisen-Schmidt condensation would involve the base-catalyzed reaction of 4-sulfanylbenzaldehyde with methyl acetate. chemicalbook.com

Convergent and Divergent Synthetic Pathways for Compound Assembly

The assembly of this compound can be designed using both convergent and divergent approaches.

Divergent synthesis , on the other hand, starts from a common intermediate that is subsequently modified to introduce the desired functionalities. This strategy is often employed to create a library of related compounds from a single precursor.

Cross-Coupling Reactions for Aryl-Alkenyl Linkages

As mentioned, the Heck reaction is a prime example of a cross-coupling reaction for forging the aryl-alkenyl bond in a convergent manner. A plausible route would involve the coupling of a protected 4-halothiophenol with methyl acrylate. The use of a protecting group for the thiol, such as an acetyl or benzyl group, is often necessary to prevent interference with the palladium catalyst.

| Aryl Halide | Alkene | Catalyst/Base | Product |

| 4-Iodothiophenol (protected) | Methyl acrylate | Pd(OAc)₂, PPh₃, Et₃N | Methyl 3-(4-protected-sulfanylphenyl)prop-2-enoate |

| 4-Bromothiophenol (protected) | Methyl acrylate | PdCl₂(PPh₃)₂, K₂CO₃ | Methyl 3-(4-protected-sulfanylphenyl)prop-2-enoate |

Esterification and Transesterification Techniques for Methyl Ester Formation

In pathways where the carboxylic acid, 3-(4-sulfanylphenyl)prop-2-enoic acid, is an intermediate, esterification is required to obtain the final methyl ester. Standard methods such as Fischer-Speier esterification, using methanol in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid or hydrochloric acid), are effective. Alternatively, reaction with diazomethane provides a rapid and high-yielding method for the formation of methyl esters from carboxylic acids, although the hazardous nature of diazomethane requires special precautions.

Transesterification can be employed if a different ester of 3-(4-sulfanylphenyl)prop-2-enoic acid is synthesized first. For example, if the ethyl ester is prepared, it can be converted to the methyl ester by heating in an excess of methanol with an acid or base catalyst.

Reformatsky-Type Reactions and Analogous C-C Bond Formations

The Reformatsky reaction can be utilized to construct the carbon skeleton of the prop-2-enoate side chain. This reaction involves the treatment of an aldehyde or ketone with an α-halo ester in the presence of zinc metal. In the context of synthesizing the target compound, 4-sulfanylbenzaldehyde could be reacted with methyl bromoacetate and activated zinc to form methyl 3-hydroxy-3-(4-sulfanylphenyl)propanoate. Subsequent dehydration of this β-hydroxy ester, typically under acidic conditions, would yield the desired this compound.

| Aldehyde | α-Halo Ester | Metal | Intermediate | Product |

| 4-Sulfanylbenzaldehyde | Methyl bromoacetate | Zn | Methyl 3-hydroxy-3-(4-sulfanylphenyl)propanoate | This compound |

Nucleophilic Substitution Reactions involving Sulfur

A divergent approach to this compound can be envisioned starting from a readily available precursor like methyl 3-(4-halophenyl)prop-2-enoate. The key step in this pathway is a nucleophilic aromatic substitution reaction to introduce the sulfur functionality. The reaction of methyl 3-(4-chlorophenyl)prop-2-enoate or methyl 3-(4-fluorophenyl)prop-2-enoate with a sulfur nucleophile such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis can yield the target compound. The success of this SNAr reaction is facilitated by the electron-withdrawing nature of the prop-2-enoate group, which activates the para-position to nucleophilic attack.

| Substrate | Nucleophile | Solvent | Product |

| Methyl 3-(4-fluorophenyl)prop-2-enoate | NaSH | DMF | This compound |

| Methyl 3-(4-chlorophenyl)prop-2-enoate | Thiourea, then NaOH(aq) | Ethanol | This compound |

Catalytic Systems in Compound Synthesis (e.g., iron catalysis in relevant transformations)

The synthesis of this compound and related cinnamate (B1238496) derivatives predominantly relies on palladium-based catalytic systems for the Mizoroki-Heck reaction. Palladium catalysts, in both +2 and 0 oxidation states, are highly effective in facilitating the coupling of aryl halides with alkenes. wikipedia.org Common palladium sources include palladium(II) acetate (Pd(OAc)2), palladium chloride (PdCl2), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4). wikipedia.org These are often used in conjunction with phosphine ligands that stabilize the palladium center and modulate its reactivity.

While palladium catalysis is the gold standard for the Heck reaction, there is a growing interest in exploring more sustainable and cost-effective alternatives, with iron catalysis emerging as a promising area of research. However, the application of iron catalysts in Mizoroki-Heck type reactions for the synthesis of cinnamate derivatives is not as well-established as palladium catalysis. Most reported iron-catalyzed cross-coupling reactions involving thiols focus on C-S bond formation rather than the C-C bond formation characteristic of the Heck reaction.

The development of iron-catalyzed Heck-type reactions remains a significant challenge in the field of organic synthesis. The mechanism of iron-catalyzed cross-coupling reactions is often distinct from that of palladium-catalyzed reactions and can involve radical pathways or different oxidation state cycles of the iron catalyst. Further research is required to develop efficient and selective iron-based catalytic systems for the synthesis of this compound.

Below is a table summarizing typical palladium-based catalytic systems used in Mizoroki-Heck reactions for the synthesis of cinnamate derivatives.

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)2 | PPh3 | Et3N | DMF | 100 | >95 | N/A |

| PdCl2 | P(o-tol)3 | NaOAc | DMA | 120 | 85-95 | N/A |

| Pd(PPh3)4 | - | K2CO3 | Acetonitrile | 80 | 90-98 | N/A |

This table presents representative data for Heck reactions of aryl halides with acrylates and may not be specific to the synthesis of this compound.

Exploration of Stereoselective Synthetic Routes (e.g., control of olefin geometry)

A critical aspect in the synthesis of this compound is the control of the geometry of the newly formed carbon-carbon double bond, leading to either the (E)- or (Z)-isomer. The Mizoroki-Heck reaction is renowned for its high stereoselectivity, predominantly affording the trans or (E)-isomer of the substituted alkene. organic-chemistry.org This stereochemical outcome is a direct consequence of the reaction mechanism. byjus.comyoutube.com

The key steps that dictate the stereochemistry are the syn-migratory insertion of the alkene into the aryl-palladium bond and the subsequent syn-β-hydride elimination. youtube.com After the oxidative addition of the aryl halide to the palladium(0) catalyst, the alkene coordinates to the resulting aryl-palladium(II) complex. This is followed by the migratory insertion of the alkene into the Pd-C bond, which proceeds in a syn fashion. This means that the aryl group and the palladium atom add to the same face of the double bond.

Following the migratory insertion, the resulting alkyl-palladium intermediate undergoes a rotation around the newly formed carbon-carbon single bond to bring a β-hydrogen into a position that is syn-coplanar with the palladium atom. The subsequent β-hydride elimination, which is also a syn process, leads to the formation of the alkene product and a palladium-hydride species. The steric interactions in the transition state of the bond rotation and elimination steps generally favor the conformation that leads to the thermodynamically more stable trans-isomer. byjus.com

Several factors can influence the E/Z selectivity of the Heck reaction:

Nature of the Catalyst and Ligands: The steric and electronic properties of the phosphine ligands can influence the stereochemical course of the reaction. Bulky ligands can enhance the selectivity for the linear trans-product.

Reaction Temperature: Higher temperatures can sometimes lead to isomerization of the product, although the Heck reaction itself is generally stereospecific.

Nature of the Substrates: The substituents on both the aryl halide and the alkene can impact the stereoselectivity, primarily through steric effects. For electron-deficient alkenes like methyl acrylate, the insertion regioselectivity is typically high, leading to the β-substituted product, which then predominantly forms the (E)-isomer upon β-hydride elimination. nih.govscispace.com

The inherent preference of the Mizoroki-Heck reaction for the formation of the trans-isomer makes it a highly effective method for the stereoselective synthesis of (E)-Methyl 3-(4-sulfanylphenyl)prop-2-enoate.

The following table summarizes the typical stereochemical outcome of Mizoroki-Heck reactions for the synthesis of cinnamate derivatives.

| Aryl Halide | Alkene | Catalyst System | E/Z Ratio | Reference |

| 4-Iodoanisole | Methyl Acrylate | Pd(OAc)2 / PPh3 | >98:2 | N/A |

| 4-Bromoacetophenone | Ethyl Acrylate | PdCl2(PPh3)2 | >95:5 | N/A |

| Phenyl Iodide | Methyl Acrylate | Pd(OAc)2 | >99:1 | N/A |

This table illustrates the general high E-selectivity of the Heck reaction for cinnamate synthesis.

Chemical Reactivity and Mechanistic Studies of Methyl 3 4 Sulfanylphenyl Prop 2 Enoate

Reactions at the Carbon-Carbon Double Bond

The carbon-carbon double bond in methyl 3-(4-sulfanylphenyl)prop-2-enoate is part of a conjugated system, which significantly influences its reactivity. The electron-withdrawing nature of the methyl ester group polarizes the double bond, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles. Conversely, the π-system can still undergo reactions typical of alkenes, such as electrophilic additions and pericyclic reactions.

Nucleophilic Conjugate Addition Reactions (e.g., Michael additions)

Nucleophilic conjugate addition, or the Michael reaction, is a characteristic reaction of α,β-unsaturated carbonyl compounds. wikipedia.orgmasterorganicchemistry.comwikipedia.org In this reaction, a nucleophile (Michael donor) adds to the electrophilic β-carbon of the conjugated system (Michael acceptor). wikipedia.orgyoutube.comyoutube.comyoutube.com The reaction proceeds via the formation of a resonance-stabilized enolate intermediate, which is then protonated to yield the 1,4-addition product. wikipedia.orgmasterorganicchemistry.comchemeurope.com

The general mechanism involves:

Attack of the nucleophile on the β-carbon.

Formation of a resonance-stabilized enolate.

Protonation of the enolate (usually at the α-carbon) to give the final product.

A wide variety of nucleophiles can participate in Michael additions, including enolates, amines, and thiols. masterorganicchemistry.com Thiolates, in particular, are excellent nucleophiles for this transformation. wikipedia.orgmasterorganicchemistry.comchemeurope.com The reaction between thiols and acrylates can be catalyzed by bases (such as amines or phosphines) or proceed via a radical mechanism. nih.govresearchgate.netmonash.edu

| Michael Donor | Catalyst/Conditions | Product Type |

| Thiol (e.g., Benzylmercaptan) | Base (e.g., Triethylamine) | Thioether |

| Enolate (e.g., from Diethyl malonate) | Base (e.g., Sodium ethoxide) | 1,5-Dicarbonyl compound |

| Amine (e.g., Methylamine) | - | β-Amino ester |

| Gilman Reagent (e.g., Li(CH₃)₂Cu) | - | β-Alkylated ester |

This table illustrates potential Michael addition reactions based on the general reactivity of α,β-unsaturated esters.

Pericyclic Reactions and Sigmatropic Rearrangements (e.g., Claisen-type rearrangements in related propenoate systems)

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.eduox.ac.ukmeta-synthesis.com The conjugated π-system of this compound could potentially participate in cycloaddition reactions, such as the Diels-Alder reaction, where it would act as the dienophile.

Sigmatropic rearrangements are a class of pericyclic reactions where a σ-bond migrates across a π-system in an intramolecular process. wikipedia.orguh.edulibretexts.orgalchemyst.co.uk A well-known example is the rsc.orgrsc.org-sigmatropic rearrangement. uh.edu The Claisen rearrangement is a prominent rsc.orgrsc.org-sigmatropic reaction where an allyl vinyl ether rearranges upon heating to form a γ,δ-unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orgnrochemistry.com While this compound itself does not possess the required allyl vinyl ether structure, related propenoate systems are central to variations of this reaction. For instance, the Ireland-Claisen rearrangement involves the rsc.orgrsc.org-sigmatropic rearrangement of an allylic ester silyl ketene acetal, which is formed from the corresponding ester. wikipedia.orgmasterorganicchemistry.com This highlights a potential pathway for rearrangement if the ester moiety of a related substrate were converted into a suitable ketene acetal. masterorganicchemistry.com Similarly, the Johnson-Claisen rearrangement uses an allylic alcohol and an orthoester to generate a γ,δ-unsaturated ester. wikipedia.orgmasterorganicchemistry.com

Reactivity of the Thiol (-SH) Functional Group

The thiol group (-SH) on the phenyl ring is a versatile functional group. It is more acidic than the corresponding alcohol and its conjugate base, the thiolate anion, is a potent nucleophile. masterorganicchemistry.com The sulfur atom can also exist in various oxidation states, leading to a rich oxidation chemistry.

Oxidation Pathways of the Thiol (e.g., to disulfides, sulfoxides, sulfones)

The oxidation of thiols is a fundamental transformation in sulfur chemistry. chemistrysteps.com Unlike alcohols, where oxidation typically occurs at the adjacent carbon, the oxidation of thiols directly affects the sulfur atom. britannica.com

To Disulfides: Mild oxidizing agents readily convert thiols to disulfides via an oxidative coupling of two thiol molecules. chemistrysteps.combritannica.comlibretexts.org This reaction is highly efficient and can be achieved with reagents like iodine (I₂), bromine (Br₂), or even atmospheric oxygen. chemistrysteps.com The formation of disulfide bonds is a critical process in protein chemistry, responsible for stabilizing protein structures. masterorganicchemistry.comchemistrysteps.comlibretexts.org Recently, methods using sulfonyl fluorides have been developed, offering a "redox-click chemistry" approach for selective disulfide formation. chemrxiv.orgchemrxiv.org

To Sulfoxides and Sulfones: Stronger oxidizing agents can further oxidize the sulfur atom. masterorganicchemistry.com Oxidation of the corresponding thioether (sulfide) can lead to sulfoxides and then to sulfones. chemistrysteps.com Vigorous oxidation of thiols directly can produce sulfonic acids (R-SO₃H). britannica.comresearchgate.net Common reagents for these transformations include hydrogen peroxide, peroxyacids (like m-CPBA), potassium permanganate (KMnO₄), and nitric acid (HNO₃). chemistrysteps.com

| Oxidizing Agent | Typical Product |

| Iodine (I₂), Air (O₂) | Disulfide |

| Sulfuryl fluoride (SO₂F₂) | Disulfide chemrxiv.orgchemrxiv.org |

| Hydrogen Peroxide (H₂O₂) | Sulfonic Acid researchgate.net |

| Potassium Permanganate (KMnO₄) | Sulfonic Acid chemistrysteps.com |

| Peroxyacids (e.g., m-CPBA) | Sulfonic Acid |

This table summarizes the expected oxidation products of the thiol group with various reagents.

Thiol-Ene Click Chemistry

Thiol-ene chemistry refers to the reaction between a thiol and an alkene (an "ene") to form a thioether. wikipedia.orgalfa-chemistry.com This reaction is considered a "click" reaction due to its high efficiency, high yields, stereoselectivity, and mild reaction conditions. wikipedia.org The reaction can proceed through two primary mechanisms:

Radical Addition: This mechanism is typically initiated by light (photochemical initiation) or heat in the presence of a radical initiator. rsc.orgwikipedia.org A thiyl radical (RS•) is generated, which then adds to the alkene in an anti-Markovnikov fashion. wikipedia.org The resulting carbon-centered radical then abstracts a hydrogen from another thiol molecule, propagating the radical chain. wikipedia.org This method is widely used in polymer and materials science for surface functionalization and polymer synthesis. rsc.orgnih.gov

Michael Addition: As discussed in section 3.1.2, this mechanism involves the nucleophilic addition of a thiolate anion to an electron-deficient alkene, such as an acrylate (B77674). wikipedia.orgalfa-chemistry.com The reaction is typically catalyzed by a base, which deprotonates the thiol to form the more nucleophilic thiolate. alfa-chemistry.comresearchgate.net This pathway is highly effective for reactions involving α,β-unsaturated carbonyl compounds. nih.gov

Given that this compound contains both a thiol and an activated alkene, it is a candidate for either intermolecular polymerization/oligomerization or, under specific conditions, intramolecular cyclization via a thiol-ene reaction. The choice of initiator (radical vs. base) would determine the operative mechanism.

Role of Sulfur as a Nucleophile in Intramolecular Cyclizations and Cascade Reactions

The sulfur atom in this compound, present as a thiol group, is a potent nucleophile and can participate in a variety of intramolecular cyclization and cascade reactions. This reactivity is analogous to that observed in other thiophenol derivatives, where the sulfur atom initiates ring-forming processes. These reactions are of significant interest in the synthesis of sulfur-containing heterocycles.

One of the primary pathways for intramolecular cyclization is through a Michael addition, where the thiolate anion attacks the β-carbon of the α,β-unsaturated ester system. This conjugate addition would lead to the formation of a thia-cyclohexanone derivative. The reaction is typically base-catalyzed, which facilitates the deprotonation of the thiol to the more nucleophilic thiolate. The stereochemical outcome of such cyclizations is of considerable interest, often leading to the formation of new stereocenters.

Cascade reactions initiated by the nucleophilic sulfur are also conceivable. For instance, after an initial intramolecular Michael addition, the resulting enolate could participate in subsequent reactions, leading to the construction of more complex polycyclic systems. The specific pathways and products would be dependent on the reaction conditions and the presence of other functional groups.

In studies of structurally related compounds, such as 2-alkynylanilines with thiophenols, oxidative nucleophilic cyclization has been observed under metal-free conditions. nih.gov This suggests that the thiol group in this compound could potentially engage in similar oxidative cyclizations if suitable reaction partners are present. Furthermore, electrochemical methods have been employed to initiate radical cascade cyclizations of olefinic amides and thiophenols, resulting in the formation of sulfur-containing heterocycles. rsc.org This highlights the versatility of the sulfanyl (B85325) group in participating in various modes of cyclization.

An illustrative example of the nucleophilic character of sulfur in initiating cyclizations is seen in the synthesis of 3-[(alkylthio)methyl]-1-hydroxy-2-phenylindoles, where a thiol nucleophile is involved in a consecutive process involving nitro reduction, intramolecular cyclization, and nucleophilic 1,5-addition. masterorganicchemistry.com While the specific substrate differs, the underlying principle of sulfur-mediated cyclization is relevant.

The table below summarizes potential intramolecular cyclization pathways for this compound based on the known reactivity of similar compounds.

| Reaction Type | Initiating Step | Potential Product | Key Conditions |

| Intramolecular Michael Addition | Nucleophilic attack of thiolate on β-carbon | Thia-cyclohexanone derivative | Base catalysis |

| Radical Cascade Cyclization | Addition of a sulfanyl radical to an unsaturated bond | Polycyclic sulfur heterocycle | Radical initiator |

| Oxidative Cyclization | Reaction with an oxidizing agent and a suitable reaction partner | Fused heterocyclic system | Oxidizing agent (e.g., PhI(OAc)2) |

Pummerer Rearrangement Investigations (on derived sulfoxides)

The Pummerer rearrangement is a classical reaction of sulfoxides that transforms them into α-acyloxy thioethers in the presence of an activating agent, typically acetic anhydride. wikipedia.orgorganicreactions.org The sulfoxide derived from this compound, namely Methyl 3-(4-sulfinylphenyl)prop-2-enoate, would be a suitable substrate for such investigations.

The mechanism of the Pummerer rearrangement involves the acylation of the sulfoxide oxygen, followed by the elimination of a proton from the α-carbon to form a thionium ion intermediate. chemistry-reaction.com This highly electrophilic intermediate is then trapped by a nucleophile, such as an acetate ion, to yield the final product. For the sulfoxide of this compound, the α-carbon is part of the aromatic ring. Aromatic Pummerer reactions are known and can lead to substitution at the ortho or para position to the sulfoxide group. semanticscholar.org

Variations of the Pummerer rearrangement, such as the "interrupted" Pummerer reaction, could also be explored. manchester.ac.ukresearchgate.net In this variant, the thionium ion is trapped by an external nucleophile or participates in a cascade reaction. researchgate.net Given the presence of the α,β-unsaturated ester moiety, intramolecular trapping of the thionium ion is a possibility, potentially leading to novel heterocyclic structures.

The choice of activating agent can significantly influence the outcome of the Pummerer rearrangement. While acetic anhydride is common, other reagents like trifluoroacetic anhydride or silyl triflates can be used to promote the reaction under different conditions. wikipedia.org The reactivity of the derived sulfoxide in Pummerer-type reactions is summarized in the table below.

| Reaction Variant | Activating Agent | Intermediate | Potential Product |

| Classical Pummerer | Acetic Anhydride | Thionium ion | α-Acetoxy thioether |

| Aromatic Pummerer | Trifluoroacetic Anhydride | Aryl thionium ion | Ortho- or para-substituted thioether |

| Interrupted Pummerer | Silyl triflate | Thionium ion | Product of intermolecular nucleophilic attack |

Reactions Involving the Methyl Ester Group

Hydrolysis Kinetics and Mechanisms

The methyl ester group of this compound is susceptible to hydrolysis, yielding the corresponding carboxylic acid, 3-(4-sulfanylphenyl)prop-2-enoic acid, and methanol. This reaction can be catalyzed by either acid or base. wikipedia.org

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the reaction is reversible, and its mechanism is the reverse of Fischer esterification. chemguide.co.uklibretexts.org The process is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A molecule of water then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol lead to the carboxylic acid product. The kinetics of acid-catalyzed hydrolysis are typically first-order with respect to both the ester and the acid catalyst. ias.ac.in

Base-Catalyzed Hydrolysis (Saponification):

| Condition | Catalyst/Reagent | Mechanism | Key Features |

| Acidic | H₃O⁺ | Reversible; Protonation followed by nucleophilic attack | Equilibrium reaction |

| Basic | OH⁻ | Irreversible; Nucleophilic acyl substitution | Proceeds to completion |

Transesterification Processes

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of a catalyst. wikipedia.org For this compound, this would involve reacting it with a different alcohol (R'OH) to produce this compound and methanol.

Similar to hydrolysis, transesterification can be catalyzed by both acids and bases. masterorganicchemistry.com

Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis, with the alcohol acting as the nucleophile instead of water. The reaction is an equilibrium process, and driving it to completion often requires using a large excess of the reactant alcohol or removing the methanol as it is formed.

Base-Catalyzed Transesterification: An alkoxide (R'O⁻) acts as the nucleophile, attacking the carbonyl carbon of the ester. This is also an equilibrium reaction, and its position is determined by the relative concentrations and stabilities of the reactants and products.

Studies on the transesterification of α,β-unsaturated methyl esters with bulky alcohols have shown that the reaction can proceed efficiently at ambient temperatures in the presence of a strong base like butyllithium. researchgate.net

Investigation of Regioselectivity and Diastereoselectivity in Compound Transformations

The structure of this compound offers several sites for chemical transformation, and the regioselectivity and diastereoselectivity of these reactions are of key interest. The primary reactive sites are the α,β-unsaturated system, the thiol group, and the ester functionality.

Regioselectivity:

In reactions involving nucleophilic attack on the α,β-unsaturated system, regioselectivity is a crucial aspect. Nucleophiles can either attack the carbonyl carbon (1,2-addition) or the β-carbon (1,4-conjugate or Michael addition). The outcome is dependent on the nature of the nucleophile. "Hard" nucleophiles, such as Grignard reagents in the absence of a catalyst, tend to favor 1,2-addition, while "soft" nucleophiles, like thiolates and cuprates, generally favor 1,4-addition. The thia-Michael reaction, which is the conjugate addition of a thiol, is a well-established method for forming carbon-sulfur bonds. nih.gov

C-H activation of the aromatic ring presents another regioselective challenge. In studies on cinnamate (B1238496) derivatives, distal meta-C-H functionalization has been achieved, highlighting the possibility of selectively modifying the aromatic ring. nih.gov

Diastereoselectivity:

Reactions that create new stereocenters from the prochiral double bond can proceed with varying degrees of diastereoselectivity. For example, the reduction of the double bond or its epoxidation can lead to the formation of diastereomeric products. The diastereoselectivity is often influenced by the steric and electronic properties of the substrate and the reagents used. Enantioselective [2+2] cycloadditions of cinnamate esters have been reported, demonstrating that high levels of stereocontrol can be achieved in reactions involving the alkene moiety. acs.org Furthermore, diastereoselective synthesis of functionalized cinnamates has been achieved through various synthetic strategies. researchgate.net

The following table summarizes the potential regioselective and diastereoselective transformations of this compound.

| Transformation | Reactive Site | Selectivity Issue | Controlling Factors |

| Nucleophilic Addition | α,β-Unsaturated System | 1,2- vs. 1,4-Addition | Hardness/Softness of Nucleophile |

| C-H Functionalization | Aromatic Ring | Ortho vs. Meta vs. Para | Directing Groups, Catalysts |

| Reduction of Alkene | C=C Double Bond | Diastereoselectivity | Steric hindrance, Chiral catalysts |

| Cycloaddition | C=C Double Bond | Diastereoselectivity/Enantioselectivity | Chiral Lewis acids, Photocatalysts |

Advanced Structural Characterization and Spectroscopic Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

High-Resolution NMR spectroscopy is an indispensable tool for mapping the precise connectivity and chemical environment of atoms within a molecule. For Methyl 3-(4-sulfanylphenyl)prop-2-enoate, both ¹H (proton) and ¹³C (carbon-13) NMR would provide definitive structural information.

¹H NMR Spectroscopy: The proton NMR spectrum would confirm the presence of all key proton-containing groups. The protons on the aromatic ring, the vinylic protons of the prop-2-enoate chain, the methyl ester protons, and the sulfanyl (B85325) (thiol) proton would each appear as distinct signals. The trans-configuration of the alkene, typical for cinnamate (B1238496) derivatives, is readily confirmed by the coupling constant (J-value) between the two vinylic protons, which is expected to be in the range of 12-18 Hz. The protons on the 4-substituted benzene ring would appear as a pair of doublets (an AA'BB' system), characteristic of para-substitution.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments. Key signals would include the carbonyl carbon of the ester, the two vinylic carbons, the four distinct carbons of the para-substituted aromatic ring, and the methyl carbon of the ester group.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -SH | ~ 3.5 | Singlet | - |

| -OCH₃ | ~ 3.80 | Singlet | - |

| Vinylic Cα-H | ~ 6.40 | Doublet | ~ 16.0 |

| Aromatic H (ortho to -CH=CH) | ~ 7.45 | Doublet | ~ 8.5 |

| Aromatic H (ortho to -SH) | ~ 7.20 | Doublet | ~ 8.5 |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -OCH₃ | ~ 52 |

| Cα (Vinylic) | ~ 117 |

| Aromatic C (ortho to -SH) | ~ 129 |

| Aromatic C (ipso, -SH) | ~ 130 |

| Aromatic C (ortho to -CH=CH) | ~ 130 |

| Aromatic C (ipso, -CH=CH) | ~ 132 |

| Cβ (Vinylic) | ~ 145 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by several key absorption bands. A strong, sharp peak around 1710-1730 cm⁻¹ would be indicative of the C=O (carbonyl) stretch of the α,β-unsaturated ester. The C=C stretching vibration of the alkene would appear around 1630-1640 cm⁻¹. The presence of the sulfanyl (-SH) group would be confirmed by a weak, but sharp, absorption band in the region of 2550-2600 cm⁻¹. Vibrations associated with the aromatic ring and C-O stretching of the ester would also be present.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=C double bond and the aromatic ring stretches typically give strong Raman signals, aiding in the confirmation of the core structure. The S-H stretch, while weak in the IR, can sometimes be more readily observed in the Raman spectrum.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Sulfanyl (-SH) | S-H Stretch | 2550 - 2600 (weak) | 2550 - 2600 (strong) |

| Alkene (=C-H) | C-H Stretch | 3010 - 3095 | 3010 - 3095 |

| Alkene (C=C) | C=C Stretch | 1630 - 1640 (medium) | 1630 - 1640 (strong) |

| Ester (C=O) | C=O Stretch | 1710 - 1730 (strong) | 1710 - 1730 (medium) |

| Ester (C-O) | C-O Stretch | 1100 - 1300 (strong) | Variable |

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy by measuring its mass-to-charge ratio. For this compound (C₁₀H₁₀O₂S), HRMS would provide an exact mass measurement, confirming its molecular formula.

The calculated monoisotopic mass of the compound is 194.04015 g/mol . HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would be expected to detect the protonated molecule [M+H]⁺ at m/z 195.0479.

Furthermore, fragmentation analysis (MS/MS) can provide structural insights. Common fragmentation pathways for cinnamate esters include the loss of the methoxy group (-OCH₃) or the entire methyl ester group (-COOCH₃), as well as cleavages within the propenoate chain.

Table 4: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀O₂S |

| Calculated Monoisotopic Mass | 194.04015 u |

| Expected [M+H]⁺ Ion | 195.04793 u |

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Packing

Should this compound be obtained as a crystalline solid of sufficient quality, single-crystal X-ray diffraction would offer an unambiguous determination of its three-dimensional structure in the solid state. This technique provides precise bond lengths, bond angles, and torsional angles, confirming the planarity of the phenyl ring and the propenoate system.

Theoretical and Computational Chemistry of Methyl 3 4 Sulfanylphenyl Prop 2 Enoate

Quantum Chemical Calculations for Electronic Structure Analysis (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov DFT calculations allow for the determination of various molecular properties that are crucial for understanding the behavior of Methyl 3-(4-sulfanylphenyl)prop-2-enoate. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to provide a balance between accuracy and computational cost.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. mdpi.com A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

For a molecule like this compound, the HOMO is expected to be localized on the electron-rich sulfanylphenyl group, while the LUMO is likely to be distributed over the electron-accepting acrylate (B77674) moiety. This distribution facilitates intramolecular charge transfer.

Based on studies of similar sulfur-containing aromatic compounds, the calculated HOMO-LUMO energy gap for this compound is expected to be in a range that indicates good reactivity. researchgate.net From the HOMO and LUMO energies, various chemical reactivity indices can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These indices provide a quantitative measure of the molecule's reactivity.

| Parameter | Formula | Significance |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | The power of an atom to attract electrons to itself. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution or charge transfer. |

| Global Electrophilicity Index (ω) | μ2/2η (where μ is the chemical potential, -χ) | The ability of a molecule to accept electrons. |

This table is based on established theoretical chemistry principles.

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution in a molecule. researchgate.net It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attack. The MEP surface is typically colored to indicate different potential values, with red representing regions of high electron density (negative potential) and blue representing regions of low electron density (positive potential). Green indicates regions of neutral potential.

For this compound, the MEP map would likely show a negative potential (red) around the oxygen atoms of the ester group and the sulfur atom of the sulfanyl (B85325) group, indicating these are sites prone to electrophilic attack. Conversely, the hydrogen atoms of the phenyl ring and the methyl group would exhibit a positive potential (blue), making them susceptible to nucleophilic attack.

The presence of both an electron-donating group (sulfanylphenyl) and an electron-withdrawing group (acrylate) in this compound suggests the potential for intramolecular charge transfer (ICT). Upon photoexcitation, an electron can be promoted from the HOMO, primarily located on the donor moiety, to the LUMO, which is concentrated on the acceptor moiety. This charge transfer can be investigated computationally by analyzing the changes in electron density distribution between the ground and excited states. Theoretical studies on similar donor-acceptor systems have shown that such ICT processes are feasible and can significantly influence the photophysical properties of the molecule.

Conformational Landscape Exploration and Energetic Minimization

The flexibility of the single bonds in this compound allows for the existence of different conformers. Conformational analysis is essential to identify the most stable three-dimensional arrangement of the atoms in the molecule. Computational methods can be used to explore the potential energy surface of the molecule by systematically rotating the rotatable bonds and calculating the corresponding energy. The conformer with the lowest energy is the most stable and is expected to be the most populated at equilibrium. For similar acrylate compounds, it has been shown that the planarity of the molecule is a key factor in its stability, with deviations from planarity leading to higher energies.

Reaction Pathway Modeling and Transition State Characterization

Prediction and Interpretation of Spectroscopic Parameters

Quantum chemical calculations can be used to predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman). These theoretical predictions can be compared with experimental data to confirm the molecular structure and to aid in the interpretation of the experimental spectra. DFT calculations have been shown to provide reliable predictions of these parameters for a wide range of organic molecules. researchgate.net For instance, the calculated vibrational frequencies can be used to assign the various peaks in the experimental IR and Raman spectra to specific vibrational modes of the molecule.

| Spectroscopic Technique | Predicted Parameter |

| 1H NMR | Chemical Shifts (ppm) |

| 13C NMR | Chemical Shifts (ppm) |

| Infrared (IR) Spectroscopy | Vibrational Frequencies (cm-1) |

| Raman Spectroscopy | Vibrational Frequencies (cm-1) |

This table outlines the types of spectroscopic data that can be predicted through computational chemistry.

Computational Studies on Structure-Reactivity Relationships (non-biological context)

Computational chemistry serves as a powerful tool to predict and rationalize the chemical properties of molecules. In the case of this compound, density functional theory (DFT) calculations are commonly employed to determine its optimized geometry and electronic characteristics. These studies reveal a molecule with distinct regions of electron density that govern its reactivity.

The structure of this compound is characterized by a phenyl ring substituted with a sulfanyl (-SH) group and a methyl prop-2-enoate side chain. This arrangement of functional groups creates a conjugated system that influences the distribution of electrons across the molecule. Theoretical calculations, such as the determination of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding its reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution and are instrumental in identifying electrophilic and nucleophilic sites. For this compound, these maps typically highlight the electron-rich regions around the oxygen atoms of the ester group and the sulfur atom of the sulfanyl group, suggesting these are likely sites for electrophilic attack. Conversely, electron-deficient areas, often found around the hydrogen atoms, indicate potential sites for nucleophilic interactions.

Furthermore, computational analyses can quantify various reactivity descriptors. These descriptors, derived from the electronic structure, offer a more nuanced understanding of the molecule's chemical behavior.

Table 1: Calculated Quantum Chemical Descriptors for this compound Note: The following data is illustrative and based on typical values for similar compounds, as specific computational studies for this exact molecule are not publicly available. The values are intended to represent the type of data generated in such a study.

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Relates to chemical reactivity and kinetic stability |

| Ionization Potential (I) | 6.5 eV | Energy required to remove an electron |

| Electron Affinity (A) | 1.8 eV | Energy released upon gaining an electron |

| Electronegativity (χ) | 4.15 eV | Tendency to attract electrons |

| Chemical Hardness (η) | 2.35 eV | Resistance to change in electron distribution |

| Chemical Softness (S) | 0.43 eV⁻¹ | Reciprocal of hardness, indicates higher reactivity |

| Electrophilicity Index (ω) | 3.67 eV | Propensity to accept electrons |

These computational findings are invaluable for designing and predicting the outcomes of chemical reactions involving this compound. For instance, the calculated descriptors can help in understanding its potential as a monomer in polymerization reactions, its role in organic synthesis as a reactant, or its interaction with various catalysts. The detailed electronic information provides a theoretical foundation for its practical applications in a non-biological context.

Polymerization and Materials Science Applications

Radical Polymerization of the Prop-2-enoate Monomer

The prop-2-enoate (acrylate) functionality of methyl 3-(4-sulfanylphenyl)prop-2-enoate allows for its polymerization via free-radical mechanisms. In a typical free-radical polymerization, an initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is used to generate radicals that initiate the polymerization of the monomer's double bond. rsc.org

Controlled/Living Radical Polymerization Techniques for Controlled Architectures

To overcome the limitations of conventional free-radical polymerization and to synthesize polymers with well-defined architectures, controlled/living radical polymerization (CLRP) techniques are employed. Methods such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization offer precise control over molecular weight, dispersity, and polymer architecture (e.g., block copolymers, star polymers). warwick.ac.ukcmu.edu

When applying these techniques to this compound, protection of the thiol group is still generally required to prevent interference with the catalyst or the controlling agent. rsc.org For instance, in ATRP, the thiol group can react with the copper catalyst, deactivating it. In RAFT polymerization, the thiol group can compete with the RAFT agent in the chain transfer process. By protecting the thiol group, well-defined homopolymers or block copolymers containing the protected thiol monomer can be synthesized. Subsequent deprotection then yields functional polymers with controlled architectures. surrey.ac.uk

Step-Growth Polymerization Utilizing the Thiol Group (e.g., Thiol-Ene Polymerization)

The thiol group of this compound enables its participation in step-growth polymerization, most notably through thiol-ene polymerization. Thiol-ene polymerization is a "click" reaction that involves the radical-mediated or base/nucleophile-catalyzed addition of a thiol to a carbon-carbon double bond (ene). diva-portal.orgrsc.org This reaction is highly efficient, proceeds under mild conditions, and is tolerant to a wide range of functional groups. diva-portal.org

In the context of this compound, the thiol group can react with a variety of multifunctional "ene" monomers to form crosslinked polymer networks. The prop-2-enoate group of the monomer itself can also act as the "ene" component. The kinetics and mechanism of thiol-ene photopolymerizations are influenced by the chemical nature of the vinyl functional group. acs.orgacs.org

Table 1: Comparison of Thiol-Ene Polymerization Characteristics with Different "Ene" Chemistries

| "Ene" Functional Group | Polymerization Rate Dependence | Key Features |

| Acrylate (B77674) | First order in thiol concentration (Rp ∝ [SH]) acs.org | The reaction is influenced by homopolymerization of the acrylate groups. acs.org |

| Norbornene | Approximately 1/2 order in both thiol and ene concentrations (Rp ∝ [SH]1/2[C=C]1/2) acs.org | The polymerization rates are similarly affected by both functional groups. acs.org |

| Vinyl Ether | Approximately 1/2 order in both thiol and ene concentrations (Rp ∝ [SH]1/2[C=C]1/2) acs.org | Similar to norbornene systems in terms of rate dependence. acs.org |

| Vinyl Silazane | First order in ene concentration (Rp ∝ [C=C]) and independent of thiol concentration acs.org | The reaction is primarily controlled by the ene concentration. acs.org |

This table is based on general findings for thiol-ene polymerizations and provides a predictive framework for the behavior of this compound in such reactions.

Copolymerization Strategies for Novel Polymer Architectures

Copolymerization is a versatile strategy to create polymers with a wide range of properties by combining two or more different monomers. This compound can be copolymerized with various other monomers to introduce both thiol and ester functionalities into the resulting polymer chain.

For instance, it can be copolymerized with standard acrylic monomers like methyl methacrylate (B99206) (MMA) or butyl acrylate (BA) via radical polymerization (with the thiol group protected). kpi.uarsc.org This allows for the tuning of properties such as the glass transition temperature (Tg), hardness, and flexibility of the final material. gantrade.com The resulting copolymers, after deprotection, would possess pendant thiol groups that can be used for further functionalization or crosslinking.

Block copolymers can also be synthesized using controlled/living radical polymerization techniques. cmu.edu For example, a block of poly(this compound) could be grown from a macroinitiator of another polymer, or vice versa, leading to amphiphilic or other functional block copolymer architectures. nih.gov

Synthesis of Functional Polymers Incorporating Thiol and Ester Moieties

The primary outcome of polymerizing this compound is the creation of functional polymers that contain both thiol and ester groups. warwick.ac.ukresearchgate.net These functional groups impart unique characteristics and open up possibilities for a variety of applications.

The ester groups contribute to the polymer's polarity and potential for hydrolytic degradation, a desirable feature for biomedical applications. tandfonline.com The thiol groups are highly reactive and can be used for:

Post-polymerization modification: The thiol groups can react with a wide range of electrophiles, such as maleimides, acrylates, and alkyl halides, to attach other functional molecules, including biomolecules or fluorescent dyes. nih.govtandfonline.com

Disulfide bond formation: Thiols can be oxidized to form disulfide bonds, which are reversible crosslinks. This allows for the creation of stimuli-responsive materials that can degrade or change their properties in response to a reducing environment.

Adhesion to metal surfaces: The thiol group has a strong affinity for noble metal surfaces, such as gold, making these polymers suitable for surface modification and the development of sensors and biocompatible coatings.

Development of Specialized Polymeric Materials

The unique combination of functionalities in polymers derived from this compound allows for the development of specialized materials with tailored properties.

Crosslinked Network Polymers with Tunable Properties

Crosslinked polymer networks can be readily formed using polymers containing this compound. Crosslinking can be achieved through several methods:

Thiol-Ene Polymerization: As discussed earlier, the thiol groups can react with multifunctional ene compounds to form a crosslinked network. researchgate.net The properties of the network, such as crosslink density and mechanical strength, can be tuned by adjusting the stoichiometry of the thiol and ene groups. diva-portal.org

Oxidative Coupling of Thiols: The pendant thiol groups can be oxidized to form disulfide crosslinks. These networks are often reversible, as the disulfide bonds can be cleaved by reducing agents.

Reaction with Multifunctional Crosslinkers: The thiol groups can react with multifunctional crosslinking agents, such as diacrylates or diepoxides, to form stable, covalently crosslinked networks. rsc.orgnih.gov

The ability to control the crosslinking chemistry and density allows for the creation of materials with a wide range of properties, from soft hydrogels to rigid thermosets, suitable for diverse applications.

Bio-Based and Biodegradable Polyester (B1180765) Systems

The development of sustainable and environmentally friendly polymers is a primary challenge in modern materials science. Bio-based polyesters have emerged as a promising alternative to traditional petroleum-derived plastics due to their potential for biodegradability and the ability to tailor their properties for a wide range of applications. researchgate.netmdpi.com While research on this compound specifically within biodegradable polyesters is still emerging, parallels can be drawn from studies on related phenyl propanoates and other bio-based monomers. aps.orgmdpi.com

Polyesters derived from natural resources, such as poly(lactic acid) (PLA) and poly(butylene succinate) (PBS), have gained significant attention for use in packaging and biomedical devices. researchgate.netmdpi.com The incorporation of monomers with aromatic structures, like those derived from phenolic acids, can enhance the mechanical strength and thermal stability of these polymers. aps.org The phenyl group in this compound is expected to impart rigidity and improve the thermomechanical properties of polyester backbones. Furthermore, the presence of ester linkages in the resulting polymer chains would render them susceptible to hydrolytic degradation, a key characteristic of biodegradable polyesters. researchgate.netnih.gov The thiol group offers a site for further chemical modification, potentially allowing for the tuning of degradation rates or the attachment of other functional molecules.

Photo-Curable Resin Compositions for Additive Manufacturing

Additive manufacturing, particularly vat photopolymerization techniques like stereolithography (SLA) and digital light processing (DLP), relies on liquid resins that can be rapidly cured into solid objects upon exposure to light. digitellinc.com Thiol-ene chemistry has become a cornerstone for formulating these resins due to its numerous advantages, including rapid curing kinetics, low oxygen inhibition, reduced shrinkage stress, and the formation of uniform polymer networks. researchgate.netmdpi.comnih.gov

This compound is an ideal candidate for thiol-ene photopolymerization systems. It can act as an "AB-type" monomer where the acrylate group (the 'ene') can react with the thiol group of another molecule in a step-growth polymerization mechanism. digitellinc.commdpi.com This reaction is typically initiated by a photoinitiator that generates radicals upon UV irradiation. The resulting polymers form a crosslinked network, and their properties can be precisely controlled by the formulation of the resin. For instance, by mixing this compound with multifunctional thiols or other 'ene' monomers, the crosslink density, glass transition temperature (Tg), and mechanical properties of the final 3D-printed object can be tailored for specific applications, ranging from flexible elastomers to rigid materials. digitellinc.comnih.gov The development of such resins is crucial for advancing fields like biomedical scaffolding, soft robotics, and custom electronic devices. mdpi.comnih.gov

| Feature | Description | Relevance to Additive Manufacturing |

| Curing Mechanism | Thiol-ene click chemistry | Rapid, efficient, low oxygen inhibition, suitable for high-resolution printing. researchgate.netmdpi.com |

| Monomer Type | Contains both thiol and 'ene' functionalities | Can self-polymerize or be co-polymerized to tune network properties. digitellinc.com |

| Resulting Network | Homogeneous and crosslinked | Leads to materials with defined mechanical properties and minimal shrinkage. nih.govmdpi.com |

| Potential Properties | Adjustable from soft elastomers to rigid plastics | Versatility for a wide range of applications, from medical devices to functional parts. nih.gov |

Surface Modification and Film Formation via Thiol Adsorption

The thiol group in this compound provides a powerful tool for surface engineering. Thiols are known to spontaneously adsorb onto the surfaces of noble metals, most notably gold, forming highly ordered, self-assembled monolayers (SAMs). dtic.milacs.org This process involves the formation of a strong bond between the sulfur atom and the metal surface.

This capability allows for the precise modification of surface properties. By immersing a substrate, such as a gold-coated sensor chip or nanoparticle, in a solution containing this compound, a thin film can be formed where the molecules are anchored to the surface via their thiol group. dtic.mil The exposed end of the molecule would then feature the methyl prop-2-enoate group. This exposed functional group can be used for subsequent chemical reactions, such as polymerization or Michael addition, allowing for the covalent attachment of other molecules or the growth of polymer brushes from the surface. researchgate.netacs.org This "grafting-from" approach can be used to create surfaces with tailored wettability, biocompatibility, or specific recognition capabilities for use in biosensors and other advanced material applications. kit.edu The ability to control the chemical functionality at an interface is critical for developing sophisticated materials and devices. nih.govacs.org

Investigation of Polymer Structure-Property Relationships

Understanding the relationship between the molecular structure of a polymer and its macroscopic properties is fundamental to materials science. For polymers derived from this compound, a variety of analytical techniques would be employed to assess their thermal, mechanical, and other material properties. The insights gained are crucial for predicting the performance of the material and tailoring it for specific applications. jsta.clresearchgate.net

The rigid aromatic ring in the monomer is expected to contribute to a higher glass transition temperature (Tg) and enhanced mechanical strength in the resulting polymers. aps.org The crosslinking density, which can be controlled during polymerization, will also have a profound impact on the material's properties. acs.org

Key methods for assessing these properties include:

Thermal Analysis:

Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer, providing insight into its operational temperature range.

Thermogravimetric Analysis (TGA): Measures the thermal stability of the polymer by monitoring its weight loss as a function of temperature. This is critical for understanding the material's degradation profile.

Mechanical Analysis:

Tensile Testing: This test measures the material's response to being pulled apart, providing key data on its Young's modulus (stiffness), tensile strength (the maximum stress it can withstand), and elongation at break (ductility). azom.comyoutube.com

Dynamic Mechanical Analysis (DMA): This technique measures the viscoelastic properties of the polymer (storage modulus and loss modulus) as a function of temperature or frequency. It is particularly useful for identifying the Tg and understanding how the material will behave under dynamic loading conditions.

Structural and Morphological Analysis:

Fourier-Transform Infrared Spectroscopy (FTIR): Used to confirm the chemical structure of the polymer and to monitor the conversion of functional groups during polymerization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the polymer's molecular structure and composition. nih.gov

X-ray Diffraction (XRD): Can be used to assess the degree of crystallinity in the polymer, which significantly influences its mechanical properties. youtube.com

By systematically varying the polymer structure (e.g., by changing the crosslink density or copolymerizing with other monomers) and measuring the resulting properties, researchers can establish clear structure-property relationships. mdpi.com

| Property to Assess | Method(s) of Investigation | Information Gained |

| Thermal Transitions | Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg), melting temperature (Tm). acs.org |

| Thermal Stability | Thermogravimetric Analysis (TGA) | Onset of degradation, temperature of maximum decomposition. |

| Mechanical Strength | Tensile Testing | Young's modulus, tensile strength, elongation at break. azom.com |

| Viscoelastic Behavior | Dynamic Mechanical Analysis (DMA) | Storage modulus, loss modulus, tan delta, precise Tg. |

| Chemical Structure | FTIR, NMR Spectroscopy | Confirmation of polymerization, monomer conversion, and final polymer structure. nih.gov |

| Crystallinity | X-ray Diffraction (XRD) | Degree of crystalline vs. amorphous content. youtube.com |

Future Research Directions and Potential Emerging Applications

Development of Sustainable and Eco-Friendly Synthetic Routes

Future research will likely prioritize the development of green and efficient synthetic methodologies for Methyl 3-(4-sulfanylphenyl)prop-2-enoate and its derivatives, moving away from traditional methods that may involve harsh conditions or hazardous reagents. Key areas of focus could include:

Enzyme-Catalyzed Synthesis : The use of enzymes, such as lipases, for esterification or amidation reactions under mild conditions presents a promising eco-friendly alternative. For instance, immobilized lipases have been successfully used to catalyze the synthesis of cinnamamides from methyl cinnamates in continuous-flow microreactors, a process noted for its short reaction times and mild temperatures. mdpi.com

Photocatalysis : Visible-light-mediated organophotoredox catalysis offers a metal-free and benign approach. organic-chemistry.org Research could explore the use of organic dyes like Eosin Y as photocatalysts to mediate the sulfurization of alkene precursors, using air as the sole, eco-friendly oxidant. organic-chemistry.org

Green Catalysts and Solvents : The investigation of highly efficient and operationally simple catalysts, such as tetrabutylammonium (B224687) hydroxide (B78521) (TBA-OH) for the thia-Michael addition step, is a promising avenue. organic-chemistry.org Such catalysts can be effective at very low loadings in environmentally friendly solvents like ethanol, minimizing waste and simplifying purification. organic-chemistry.org

Exploration of Unconventional Reaction Pathways and Transformations

The reactivity of the dual functional groups in this compound opens the door to novel chemical transformations beyond its current applications.

Dynamic Covalent Chemistry : The reversible nature of the thia-Michael addition can be exploited in the field of dynamic covalent chemistry (DCC). acs.orgmdpi.com Under specific conditions, the carbon-sulfur bond can dissociate, allowing for the development of adaptable systems and materials that can be reconfigured. acs.orgmdpi.com Future work could focus on controlling the equilibrium of this reaction to design dynamic polymer networks. acs.org

Photochemical Reactions : The alkene moiety is a target for various photochemical transformations. Research into visible-light-induced intermolecular sulfur-alkenylation could lead to new, highly regioselective and stereospecific reactions. nih.govacs.org Furthermore, photocatalytic processes could enable complex difunctionalizations, such as fluoroalkyl-sulfonylalkylation, across the double bond, introducing multiple functional groups in a single step under mild conditions. chemrxiv.org The formation of an EDA (electron donor-acceptor) complex could trigger photoinduced difunctionalization via sulfur relocation, leading to complex heterocyclic structures. researchgate.net

Application of Advanced Machine Learning and AI in Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the design and discovery of new molecules and materials derived from this compound. researchgate.net

Virtual Screening and Lead Optimization : ML models can be trained on datasets of known cinnamic acid derivatives to screen virtual libraries for compounds with high predicted activity against specific biological targets, such as enzymes in pathogens. nih.govresearchgate.netresearchgate.net This accelerates the identification of promising new therapeutic agents. nih.govresearchgate.net

Quantitative Structure-Property Relationship (QSPR) : AI-based QSPR models can predict a wide range of physicochemical properties for novel derivatives without the need for synthesis and experimental testing. nih.gov This includes predicting solubility, bioavailability, and toxicity, which is crucial in the early stages of drug development. researchgate.netnih.gov

Materials Discovery : AI can predict the properties of polymers and materials derived from monomers like this compound. eurekalert.org By analyzing molecular structure, ML models can forecast material characteristics such as thermal stability, mechanical strength, or responsiveness to stimuli, guiding the synthesis of next-generation materials. eurekalert.orgmdpi.com

Table 1: Potential Applications of AI and Machine Learning in Research on this compound Derivatives

| AI/ML Application | Description | Potential Outcome | Supporting Findings |

|---|---|---|---|

| Virtual Screening | Use of ligand-based and structure-based models to screen large virtual libraries of derivatives. | Rapid identification of potential inhibitors for therapeutic targets (e.g., enzymes). | nih.govresearchgate.netresearchgate.net |

| Property Prediction (QSPR) | Development of models to predict ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. | Prioritization of compounds with favorable drug-like properties for synthesis. | researchgate.netnih.gov |

| De Novo Design | Generative models to design entirely new molecules based on the core scaffold with optimized properties. | Discovery of novel compounds with enhanced activity and selectivity. | researchgate.net |

| Material Property Forecasting | Predicting the physical and chemical properties (e.g., thermal, mechanical, optical) of polymers derived from the monomer. | Accelerated design of new functional materials for specific applications. | eurekalert.orgmdpi.com |

| Reaction Prediction | AI algorithms to predict the outcomes and optimal conditions for novel synthetic transformations. | More efficient and targeted synthesis of complex derivatives. | researchgate.net |

Integration into Multi-Component Chemical Systems for Enhanced Functionality

The bifunctional nature of the compound makes it an excellent candidate for use in multi-component reactions (MCRs) and copolymerizations, enabling the construction of complex and highly functionalized systems.

Copolymerization : The compound can serve as a versatile monomer in copolymerizations involving other sulfur-containing monomers or different classes of monomers entirely. nih.gov This approach allows for the creation of polymers with precisely tuned properties, such as high refractive index, specific mechanical characteristics, or electrochemical activity, by adjusting the comonomer ratios and sequences. nih.govresearchgate.net

Thia-Michael "Click" Chemistry : The thia-Michael addition is considered a "click" reaction due to its high efficiency and selectivity. researchgate.netresearchgate.net This allows for the straightforward conjugation of the molecule to other functional units or polymer backbones, creating well-defined, complex architectures for applications in drug delivery or materials science.

One-Pot Syntheses : The distinct reactivity of the thiol and the activated alkene allows for their participation in sequential or one-pot multi-component reactions. For example, a photocatalytic approach has been shown to achieve the simultaneous introduction of three different functional groups across an alkene in a single step. chemrxiv.org This strategy could be adapted to build sophisticated molecular frameworks with high atom economy.

Role in the Design of Responsive and Smart Materials

This compound is a prime candidate for the synthesis of "smart" materials that can respond to external stimuli, owing to the specific chemical properties of its sulfur and cinnamate (B1238496) groups. rsc.org

ROS-Responsive Materials : The thioether linkage is susceptible to oxidation by reactive oxygen species (ROS). nih.gov Polymers incorporating this moiety can be designed to degrade or change their properties, such as transitioning from hydrophobic to hydrophilic, in environments with high ROS levels, which is characteristic of inflamed or cancerous tissues. nih.gov

Photo-Responsive Materials : The cinnamate group can undergo [2+2] photocycloaddition upon exposure to UV light. researchgate.netrsc.org This allows for the creation of photocrosslinkable polymers. Such materials can be used to fabricate hydrogels or elastomers whose mechanical properties can be tuned with light. nih.gov This photo-reactivity is reversible in some cases, opening pathways for photo-responsive shape-memory materials. researchgate.net

Self-Healing and Dynamic Materials : The dynamic nature of disulfide bonds, which can be formed from the thiol group, can impart self-healing properties to polymer networks. rsc.org Furthermore, the reversibility of the thia-Michael reaction itself can be harnessed to create dynamic covalent networks (CANs) or vitrimers, which are materials that combine the robustness of thermosets with the reprocessability of thermoplastics. mdpi.comrsc.org

Table 2: Stimuli-Responsive Behavior of Materials Derived from this compound

| Stimulus | Responsive Moiety | Mechanism | Potential Application | Supporting Findings |

|---|---|---|---|---|

| Reactive Oxygen Species (ROS) | Thioether Linkage | Oxidation from hydrophobic sulfide (B99878) to hydrophilic sulfoxide/sulfone. | Targeted drug delivery in high-ROS environments (e.g., tumors). | nih.gov |

| UV Light | Cinnamate Group | [2+2] photocycloaddition (dimerization). | Photocrosslinking of polymers, fabrication of hydrogels, photo-responsive coatings. | researchgate.netrsc.orgnih.gov |

| pH / Base | Thia-Michael Adduct | Base-catalyzed retro-thia-Michael reaction. | pH-triggered disassembly of materials, dynamic covalent networks. | mdpi.com |

| Heat / Light | Dynamic S-S Bonds | Reversible cleavage and reformation of disulfide bonds. | Self-healing materials, reprocessable thermosets (vitrimers). | rsc.org |

Contribution to Green Chemistry and Circular Economy Principles

The lifecycle of materials derived from this compound can be designed to align with the principles of green chemistry and the circular economy.

Bio-based Feedstocks : Cinnamic acid, a precursor to the phenylprop-2-enoate structure, is a natural product derived from the shikimate pathway in plants. nih.govnih.gov Leveraging bio-based feedstocks reduces the reliance on petrochemicals, a core tenet of green chemistry.

Biodegradable Polymers : The ester linkage within the molecule and within polymers derived from it (e.g., polyesters) can be susceptible to hydrolysis. This opens the possibility of designing biodegradable materials, such as elastomers based on cinnamate-functionalized polyesters, which can break down in biological environments. nih.gov

Chemical Recyclability : The sulfur-containing backbone of polymers like polythioesters can be designed for chemical recycling. rsc.org Through processes like depolymerization, the polymer can be broken down into its constituent monomers, which can then be purified and repolymerized, creating a closed-loop system. rsc.org The use of dynamic covalent bonds, such as the reversible thia-Michael linkage, further enhances the potential for creating materials that can be deconstructed on demand, contributing to a circular materials economy. mdpi.comacs.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Methyl 3-(4-sulfanylphenyl)prop-2-enoate with high purity?

- Methodological Answer : A multi-step approach involving Knoevenagel condensation is commonly employed for α,β-unsaturated esters. For example, similar compounds like methyl (2E)-2-{[N-(2-formylphenyl)-4-methylbenzenesulfonamido]methyl}-3-(4-chlorophenyl)prop-2-enoate were synthesized using sulfonamide intermediates and characterized via FT-IR and NMR . Ensure inert conditions (e.g., nitrogen atmosphere) to prevent oxidation of the sulfanyl (-SH) group. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product from byproducts like unreacted thiophenol derivatives .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- Methodological Answer :

- FT-IR : Confirm the presence of ester carbonyl (C=O stretch ~1700 cm⁻¹), conjugated C=C (~1600 cm⁻¹), and sulfanyl (-SH) groups (~2550 cm⁻¹).

- NMR : -NMR should show resonance for the methyl ester (δ ~3.8 ppm), α,β-unsaturated protons (δ ~6.5–7.5 ppm as doublets with coupling constants ~15–16 Hz), and aromatic protons (δ ~7.2–7.6 ppm). -NMR should confirm the ester carbonyl (~165–170 ppm) and conjugated alkene carbons .

- X-ray crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (e.g., methanol/chloroform) and refine using SHELXL .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : The sulfanyl group (-SH) is prone to oxidation and may release toxic fumes. Use gloves, protective eyewear, and a fume hood. Store under nitrogen at –20°C to prevent dimerization via disulfide bond formation. Quench waste with oxidizing agents (e.g., hydrogen peroxide) before disposal .

Advanced Research Questions

Q. How can computational methods predict the reactivity and electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level can optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gap) to assess electrophilicity. Molecular docking (e.g., AutoDock Vina) can predict interactions with biological targets, such as penicillin-binding proteins, by analyzing binding affinities and hydrogen-bonding patterns .

Q. What strategies resolve contradictions between experimental and computational crystallographic data?

- Methodological Answer : If discrepancies arise in bond lengths or angles:

- Re-examine data collection parameters (e.g., temperature, radiation source) and refine using SHELXL with TWIN/BASF commands for twinned crystals .